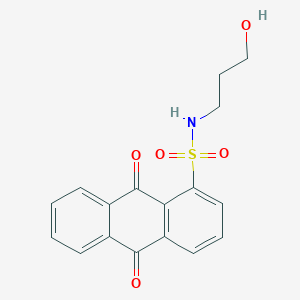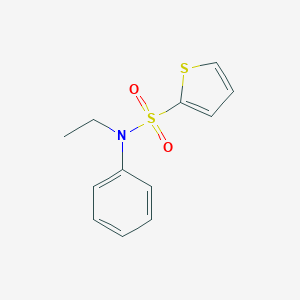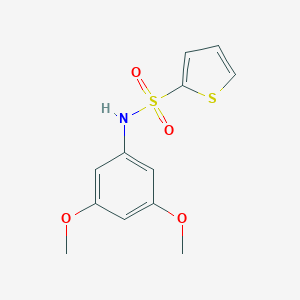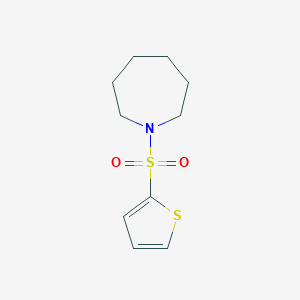![molecular formula C18H17ClN4O2 B277101 N-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B277101.png)
N-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent coupling with the chlorinated aromatic amine. Common reagents used in these reactions include hydrazine derivatives, carboxylic acids, and chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloro-2-methylphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide: can be compared with other amides containing similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H17ClN4O2 |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C18H17ClN4O2/c1-12-7-8-14(19)10-15(12)21-16(24)5-2-6-17-22-18(23-25-17)13-4-3-9-20-11-13/h3-4,7-11H,2,5-6H2,1H3,(H,21,24) |
InChI Key |
OVCBOWRVVDLJFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[9-(butylsulfonyl)-7-methyl-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide](/img/structure/B277021.png)
![N-[3-chloro-4-hydroxy-5-(4H-1,2,4-triazol-3-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B277022.png)


![N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277030.png)
![N-(5-chloro-2-hydroxyphenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277033.png)
![N-(2,5-dichlorophenyl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277034.png)
![1-ethyl-N-(2-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B277035.png)
![4-Methylphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277038.png)
![2-Methoxyphenyl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277040.png)
![Dibenzo[b,d]furan-2-yl 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B277041.png)

